molecular formula C16H24N2O3 B14538902 3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile CAS No. 62129-71-9

3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile

Cat. No.: B14538902
CAS No.: 62129-71-9
M. Wt: 292.37 g/mol
InChI Key: GXDNPKQHTCEMAL-UHFFFAOYSA-N
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Description

3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile is an organic compound with the molecular formula C18H31NO5 It is a complex molecule featuring multiple functional groups, including a hydroxy group, a phenoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is to use electrophilic aromatic substitution to introduce the phenoxy group onto a benzene ring, followed by nucleophilic substitution to attach the hydroxy and amino groups. The nitrile group can be introduced through a reaction with a suitable nitrile precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

62129-71-9

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

3-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]amino]butanenitrile

InChI

InChI=1S/C16H24N2O3/c1-13(7-9-17)18-11-15(19)12-21-16-5-3-14(4-6-16)8-10-20-2/h3-6,13,15,18-19H,7-8,10-12H2,1-2H3

InChI Key

GXDNPKQHTCEMAL-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)NCC(COC1=CC=C(C=C1)CCOC)O

Origin of Product

United States

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